2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
This compound combines elements from various chemical families: pyridine, pyrimidine, thiazolidine, and cyclohexylamine
Preparation Methods
Synthetic Routes::
- One synthetic route involves Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This provides a way to synthesize either C–H alkenylation products or indazole products .
- Other methods may exist, but this Rh(III)-catalyzed approach is noteworthy.
- Information on large-scale industrial production methods is scarce. Research in this area is ongoing.
Chemical Reactions Analysis
Reactions::
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Detailed studies are needed, but potential products include alkenylated derivatives and indazoles.
Scientific Research Applications
This compound’s versatility makes it intriguing for scientific exploration:
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its interactions with biological macromolecules (proteins, nucleic acids).
Medicine: Assess its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains speculative.
- Molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Unfortunately, I don’t have a specific list at the moment.
Properties
CAS No. |
618078-13-0 |
---|---|
Molecular Formula |
C23H26N4O2S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(cyclohexylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N4O2S2/c28-21-17(14-18-22(29)27(23(30)31-18)16-10-4-5-11-16)20(24-15-8-2-1-3-9-15)25-19-12-6-7-13-26(19)21/h6-7,12-16,24H,1-5,8-11H2/b18-14- |
InChI Key |
PIPMZEFVAVJBOP-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
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